1,2-Phenylene 5-oxo-2,4,8-trimethyl-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoate
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Overview
Description
1,2-Phenylene 5-oxo-2,4,8-trimethyl-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoate is a complex organic compound known for its unique structural features and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Phenylene 5-oxo-2,4,8-trimethyl-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of precursor molecules to form intermediate structures.
Cyclization Reactions: These intermediates undergo cyclization to form the core structure of the compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Phenylene 5-oxo-2,4,8-trimethyl-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2-Phenylene 5-oxo-2,4,8-trimethyl-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Phenylene 5-oxo-2,4,8-trimethyl-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
- 1,3,5-Trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
1,2-Phenylene 5-oxo-2,4,8-trimethyl-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoate stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
87767-36-0 |
---|---|
Molecular Formula |
C20H28N6O8S4 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
methyl (1E)-N-[methyl-[methyl-[2-[methyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyl]oxyphenoxy]carbonylamino]sulfanylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C20H28N6O8S4/c1-13(35-7)21-33-19(29)25(5)37-23(3)17(27)31-15-11-9-10-12-16(15)32-18(28)24(4)38-26(6)20(30)34-22-14(2)36-8/h9-12H,1-8H3/b21-13+,22-14+ |
InChI Key |
JCVVYFRYPSZIBD-JFMUQQRKSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)N(SN(C(=O)OC1=CC=CC=C1OC(=O)N(SN(C(=O)O/N=C(/SC)\C)C)C)C)C)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)SN(C)C(=O)OC1=CC=CC=C1OC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC |
Origin of Product |
United States |
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